molecular formula C14H22N2O4 B2812844 Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate CAS No. 2361820-64-4

Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate

Cat. No. B2812844
M. Wt: 282.34
InChI Key: MXFHKMOVNOGTHT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its analogs.



Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This could involve multiple steps, each with different starting materials, reagents, and conditions.



Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms it contains, and their connectivity.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could include studying its reactivity, what products are formed when it reacts, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

Researchers would study any risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling it.


Future Directions

Based on all the above information, researchers could suggest potential applications for the compound and areas where further research is needed.


properties

IUPAC Name

methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-3-12(17)16-9-6-11(7-10-16)14(19)15-8-4-5-13(18)20-2/h3,11H,1,4-10H2,2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFHKMOVNOGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate

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